2-benzyl-3-methylpyrimidin-4-one
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Overview
Description
2-Benzyl-3-methyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The structure of 2-benzyl-3-methylpyrimidin-4-one consists of a pyrimidine ring substituted with a benzyl group at the 2-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-methylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions typically involve heating the mixture under reflux for several hours to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Benzyl-3-methyl-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-methyl-3H-pyrimidin-4-one: Unique due to its specific substitution pattern.
2-Phenyl-3-methyl-3H-pyrimidin-4-one: Similar structure but with a phenyl group instead of a benzyl group.
2-Benzyl-4-methyl-3H-pyrimidin-4-one: Similar structure but with the methyl group at the 4-position.
Uniqueness
2-Benzyl-3-methyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position and the methyl group at the 3-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-benzyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-14-11(13-8-7-12(14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
CMGLATBHPHAFOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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